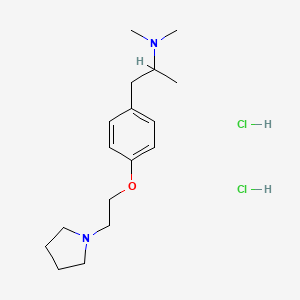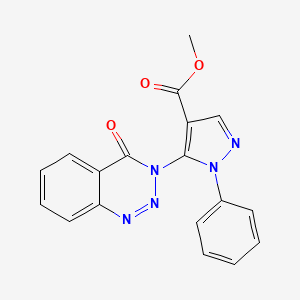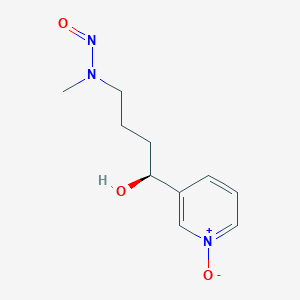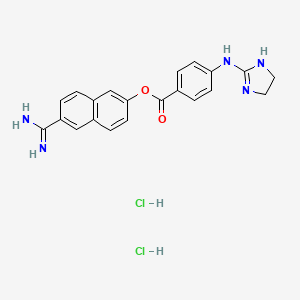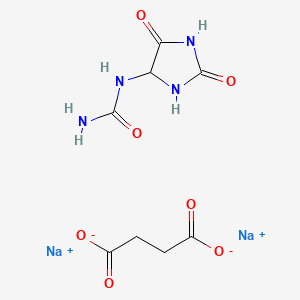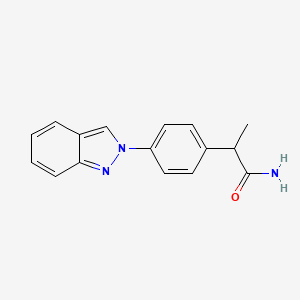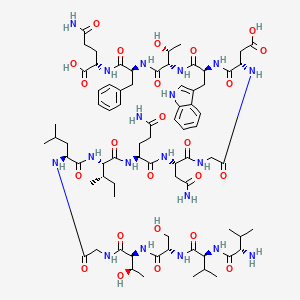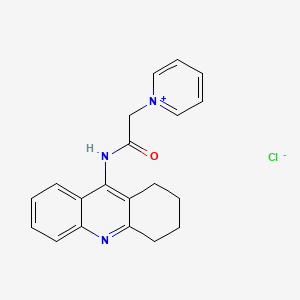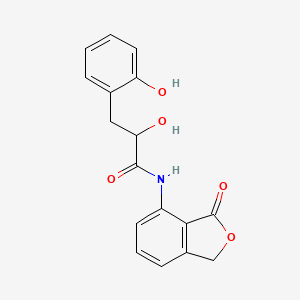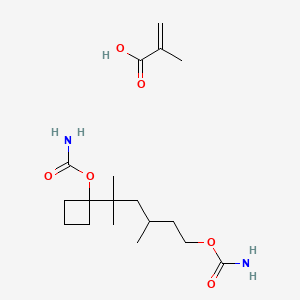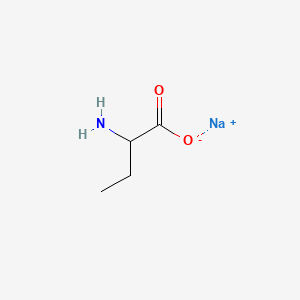
Sodium 2-aminobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of butanoic acid, where the amino group is substituted with coco alkyl chains, and it is present as a monosodium salt. It is commonly used in various industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-amino-, N-coco alkyl derivatives, monosodium salts typically involves the reaction of butanoic acid with coco alkyl amines. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the amide bond.
Catalysts: Acid or base catalysts may be used to accelerate the reaction.
Solvents: Organic solvents such as ethanol or methanol are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous addition of butanoic acid and coco alkyl amines into the reactor, where they react to form the desired product. The reaction mixture is then neutralized with sodium hydroxide to form the monosodium salt. The product is purified through filtration and drying processes to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-amino-, N-coco alkyl derivatives, monosodium salts undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Butanoic acid, 2-amino-, N-coco alkyl derivatives, monosodium salts have a wide range of applications in scientific research and industry:
Chemistry: Used as surfactants in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media as a source of amino acids and fatty acids.
Medicine: Investigated for their potential use in drug delivery systems due to their amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and personal care products.
Mechanism of Action
The mechanism of action of Butanoic acid, 2-amino-, N-coco alkyl derivatives, monosodium salts involves their surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is particularly useful in emulsification processes and in enhancing the bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
Similar Compounds
- Lauric acid, 2-amino-, N-coco alkyl derivatives, monosodium salts
- Myristic acid, 2-amino-, N-coco alkyl derivatives, monosodium salts
- Palmitic acid, 2-amino-, N-coco alkyl derivatives, monosodium salts
Uniqueness
Butanoic acid, 2-amino-, N-coco alkyl derivatives, monosodium salts are unique due to their shorter carbon chain length compared to similar compounds. This results in different physical properties such as lower melting points and higher solubility in water. These properties make them particularly suitable for applications requiring high solubility and low viscosity .
Properties
CAS No. |
62518-41-6 |
|---|---|
Molecular Formula |
C4H8NNaO2 |
Molecular Weight |
125.10 g/mol |
IUPAC Name |
sodium;2-aminobutanoate |
InChI |
InChI=1S/C4H9NO2.Na/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
LICGWYKNWGUAPD-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


